molecular formula C6H9Cl2N7O B565387 Amiloride-15N3 Hydrochloride CAS No. 1216796-18-7

Amiloride-15N3 Hydrochloride

Cat. No. B565387
CAS RN: 1216796-18-7
M. Wt: 269.065
InChI Key: ACHKKGDWZVCSNH-FORMCRCZSA-N
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Description

Amiloride-15N3 Hydrochloride is the 15N labeled version of Amiloride Hydrochloride . It is an inhibitor of both the epithelial sodium channel (ENaC) and the urokinase-type plasminogen activator receptor (uTPA). It also blocks the polycystin-2 (PC2;TRPP2) channel .


Synthesis Analysis

The synthesis of Amiloride originated from the observation that certain nonsteroidal acylguanidine derivatives displayed both natriuretic and antikaliuretic properties . Amiloride Hydrochloride is a synthetic pyrazine derivative .


Molecular Structure Analysis

The molecular formula of this compound is C6H9Cl2N7O . The compound has a molecular weight of 269.07 g/mol . The IUPAC name is 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.07 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass is 268.0156680 g/mol and its monoisotopic mass is 268.0156680 g/mol . The topological polar surface area is 159 Ų .

Scientific Research Applications

Analytical Method Development

Amiloride-15N3 Hydrochloride has been crucial in developing precise analytical methods. Shah et al. (2017) detailed a selective and sensitive assay using liquid chromatography–tandem mass spectrometry (LC–MS/MS) for the simultaneous determination of amiloride and hydrochlorothiazide in human plasma. This method employed Amiloride-15N3 as an internal standard, showcasing its role in enhancing analytical accuracy and precision in pharmacokinetic studies Quantification of Amiloride in Plasma by LC-MS/MS.

Structural and Conformational Analysis

In another study, Skawinski et al. (2002) conducted 1H and 13C NMR structural studies of Amiloride in cryosolvents to investigate its conformations. This research highlights the importance of this compound in understanding drug conformations in solution, which is crucial for drug design and development 1H and 13C NMR Structural Studies of Amiloride in Cryosolvents.

Molecular Recognition and Binding Studies

Furthermore, Zhao et al. (2006) explored the strong and selective binding of amiloride to thymine base opposite AP sites in DNA duplexes. This study demonstrates the potential of this compound in the fluorescence detection of single-nucleotide polymorphisms (SNPs), providing a new avenue for genetic analysis and molecular diagnostics Binding of Amiloride to Base Opposite Sites in DNA Duplexes.

Drug Formulation and Dissolution Enhancement

Thakral and Madan (2008) investigated the adduction of Amiloride Hydrochloride in urea through a modified technique for dissolution enhancement. Their work presents a novel approach to improving the solubility and bioavailability of drugs like this compound, emphasizing its significance in pharmaceutical formulations Adduction of Amiloride Hydrochloride in Urea.

Mechanism of Action

Safety and Hazards

Like other potassium-conserving agents, Amiloride may cause hyperkalemia (serum potassium levels greater than 5.5 mEq per liter) which, if uncorrected, is potentially fatal . Hyperkalemia occurs commonly (about 10%) when Amiloride is used without a kaliuretic diuretic .

properties

IUPAC Name

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHKKGDWZVCSNH-FORMCRCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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